N-(cyclopropylmethyl)-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]propan-1-amine
Overview
Description
N-(cyclopropylmethyl)-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]propan-1-amine is a complex organic compound that features a cyclopropylmethyl group, a methoxyphenyl group, and a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]propan-1-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyclopropylmethylamine, followed by the introduction of the methoxyphenyl group through a series of substitution reactions. The final step involves the coupling of the intermediate with propan-1-amine under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
N-(cyclopropylmethyl)-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]propan-1-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-(cyclopropylmethyl)-N-[(3-methoxyphenyl)methyl]propan-1-amine
- N-(cyclopropylmethyl)-N-[(4-phenylmethoxyphenyl)methyl]propan-1-amine
- N-(cyclopropylmethyl)-N-[(3-methoxy-4-phenylphenyl)methyl]propan-1-amine
Uniqueness
N-(cyclopropylmethyl)-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]propan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropylmethyl group provides rigidity, while the methoxyphenyl group enhances its electronic and steric characteristics. These features make it a valuable compound for various applications.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]propan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2/c1-3-13-23(15-18-9-10-18)16-20-11-12-21(22(14-20)24-2)25-17-19-7-5-4-6-8-19/h4-8,11-12,14,18H,3,9-10,13,15-17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZSWUFQMAGINW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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